molecular formula C11H15N3O B11810797 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11810797
M. Wt: 205.26 g/mol
InChI Key: NCXSTDMNNFEJAL-UHFFFAOYSA-N
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Description

2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde ( 1352505-63-5) is a high-value chemical building block with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This specialized compound features a pyrrolidine scaffold substituted with a formyl group and a 6-(methylamino)pyridin-3-yl moiety, making it a versatile intermediate in medicinal chemistry and neuroscience research. The structural motif of substituted pyrrolidines attached to heteroaromatic systems is recognized for its significant potential in pharmaceutical development, particularly for targeting the central nervous system . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules for investigating ionotropic glutamate receptors (iGluRs), which are crucial therapeutic targets for neurological conditions . The presence of both the pyrrolidine ring and pyridine structure in a single molecular framework offers unique spatial orientation of pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety protocols.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-12-11-5-4-9(7-13-11)10-3-2-6-14(10)8-15/h4-5,7-8,10H,2-3,6H2,1H3,(H,12,13)

InChI Key

NCXSTDMNNFEJAL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from S-proline via chloroacetylation followed by amidation . The pyridine ring is then introduced through a series of reactions involving methylation and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • IC50 Values :
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Evaluation

  • Organisms Tested :
    • Escherichia coli
    • Bacillus subtilis
    • Staphylococcus aureus

The synthesized derivatives demonstrated varying degrees of effectiveness, indicating their potential for development into new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Summary :

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results highlight the compound's potential in treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including cyclo-condensation reactions involving active methylene compounds and pyridine derivatives. The efficiency of these synthetic routes is crucial for scaling up production for research and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyridine-pyrrolidine hybrids. Key structural analogs include:

Compound Name Structural Differences Key Properties/Applications
2-Aminopyridine Lacks pyrrolidine and carbaldehyde groups Used as a ligand in coordination chemistry
Pyrrolidine-2-carbaldehyde Lacks pyridine moiety Intermediate in alkaloid synthesis
6-Methylaminopyridine Lacks pyrrolidine-carbaldehyde fusion Studied for neurotransmitter activity

Physicochemical Properties

  • Polarity: The carbaldehyde group increases polarity relative to non-aldehydic analogs (e.g., 6-methylaminopyridine), as seen in homologous compounds where aldehyde groups elevate logP values by ~0.5 units.
  • Basicity : The pyridine nitrogen (pKa ~4.5–5.0) is less basic than pyrrolidine’s secondary amine (pKa ~10.5), creating a pH-dependent charge distribution.

Reactivity

  • The carbaldehyde group undergoes nucleophilic addition reactions (e.g., with amines to form Schiff bases), a feature absent in simpler pyridine derivatives like 2-aminopyridine.
  • The methylamino group on pyridine may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions, similar to other methylamino-substituted heterocycles.

Biological Activity

2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, a compound with the chemical formula C11_{11}H15_{15}N3_3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, along with relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylamino group and a pyrrolidine moiety linked to an aldehyde functional group. Its structural characteristics contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

The compound has also shown promising antifungal activity. Studies indicate that it inhibits the growth of various fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The antifungal properties are particularly noteworthy against Candida species, which are significant pathogens in immunocompromised patients .

While specific mechanisms for the compound's action are still under investigation, it is hypothesized that the presence of the pyridine and pyrrolidine rings plays a crucial role in disrupting bacterial cell wall synthesis and fungal cell membrane integrity. The electron-donating nature of the methylamino group may enhance interactions with microbial targets.

Case Study 1: Efficacy Against Multi-drug Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a remarkable ability to inhibit growth, suggesting potential as a therapeutic agent for treating resistant infections .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when used in combination with standard antibiotics like penicillin. Results indicated enhanced antibacterial activity, reducing MIC values significantly when combined, which suggests potential for use in combination therapies .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde?

Answer:
The synthesis typically involves multi-step reactions starting with pyridine and pyrrolidine derivatives. Key steps include:

  • Condensation reactions between methylamine-functionalized pyridine intermediates and pyrrolidine precursors under reflux conditions (e.g., using ethanol or THF as solvents) .
  • Functionalization via nucleophilic substitution or reductive amination to introduce the methylamino group.
  • Purification using column chromatography or recrystallization to isolate the aldehyde-functionalized product.
    Critical variables include reaction temperature (80–120°C), pH control, and catalyst selection (e.g., palladium for cross-coupling steps).

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Temperature gradients : Systematic testing of fluorination or amination reactions at 110–125°C to identify ideal thermal profiles .
  • Precursor stoichiometry : Reducing precursor amounts while maintaining molar ratios to minimize side products (e.g., dimerization) .
  • Solvent homogeneity : Using high-concentration potassium acetate to neutralize reaction mixtures and prevent solvent phase separation .
  • Catalyst screening : Evaluating palladium, copper, or enzyme-based catalysts for regioselectivity.

Basic: What analytical methods are used to confirm the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon backbone integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) functional groups .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
  • Reaction pathway simulations : Use software like Gaussian or ORCA to model transition states and energy barriers for synthetic steps.

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for high-purity isolation .
  • Recrystallization : Solvent pairs like ethanol/water to remove impurities .
  • Solid-phase extraction (SPE) : For crude mixtures, SPE cartridges can separate polar byproducts .

Advanced: How can contradictory data in biological activity assays be resolved?

Answer:

  • Dose-response studies : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Off-target screening : Use kinase or receptor panels to assess selectivity .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to explain inconsistent in vivo/in vitro results .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in sealed containers at 2–8°C, away from light and moisture .

Advanced: What structural analogs of this compound show promise in targeting specific pharmacological pathways?

Answer:

Compound NameStructural FeaturesBiological ActivityReference
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylateMethylthio group enhances enzyme inhibitionKinase inhibition, anticancer potential
6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamideChloro and sulfamoyl groups improve solubilityAntibacterial activity

Basic: How does this compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : Stable in neutral to mildly acidic conditions (pH 4–7); degrades in strong bases due to aldehyde oxidation .
  • Thermal stability : Decomposes above 150°C, releasing CO and NOx_x gases .
  • Light sensitivity : Prolonged UV exposure causes pyrrolidine ring cleavage .

Advanced: What criteria should guide the selection of analytical methods for studying degradation products?

Answer:

  • Sensitivity : LC-MS/MS for trace-level degradation analysis .
  • Specificity : HPLC with diode-array detection (DAD) to distinguish isomers .
  • Throughput : High-throughput NMR or automated SPE for batch processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.